Welcome to the BenchChem Online Store!
molecular formula C8H13ClO2 B8487476 2-(Cyclohexyloxy)acetyl chloride

2-(Cyclohexyloxy)acetyl chloride

Cat. No. B8487476
M. Wt: 176.64 g/mol
InChI Key: JQIGKLRAYDRBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434695B2

Procedure details

To 15 mL of NH4OH (25-28%) was added a solution of 2-(cyclohexyloxy)acetyl chloride (1.01 g, 5.72 mmol) in DCM (2 mL) in an ice bath and the mixture was stirred at rt for 5 min and extracted with DCM (20 mL×3). The combined organic layers were washed with brine (20 mL×2), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a white solid (0.5 g, 56%).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[CH:3]1([O:9][CH2:10][C:11](Cl)=[O:12])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>C(Cl)Cl>[CH:3]1([O:9][CH2:10][C:11]([NH2:1])=[O:12])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
1.01 g
Type
reactant
Smiles
C1(CCCCC1)OCC(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (20 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CCCCC1)OCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.